molecular formula C27H26O3 B11595786 (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one

(2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11595786
M. Wt: 398.5 g/mol
InChI Key: CMIXPQABZKOAKB-PXLXIMEGSA-N
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Description

(2E)-2-({3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic compound with a unique structure that includes a tetrahydronaphthalene core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-({3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Phenyl Groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to introduce the phenyl groups onto the tetrahydronaphthalene core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and Friedel-Crafts reactions, as well as the use of automated systems for the final functional group modifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-({3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-2-({3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-({3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-({3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE: can be compared with other tetrahydronaphthalene derivatives that have similar structural features but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the methoxy and dimethylphenoxy groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C27H26O3

Molecular Weight

398.5 g/mol

IUPAC Name

(2E)-2-[[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C27H26O3/c1-18-7-6-10-25(19(18)2)30-17-23-16-20(11-14-26(23)29-3)15-22-13-12-21-8-4-5-9-24(21)27(22)28/h4-11,14-16H,12-13,17H2,1-3H3/b22-15+

InChI Key

CMIXPQABZKOAKB-PXLXIMEGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=C/3\CCC4=CC=CC=C4C3=O)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=C3CCC4=CC=CC=C4C3=O)OC)C

Origin of Product

United States

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